Benzyl 2,2-diethoxyethylcarbamate
Description
Structural Framework and Chemical Classification of Benzyl (B1604629) 2,2-diethoxyethylcarbamate as a Carbamate (B1207046) Derivative
Benzyl 2,2-diethoxyethylcarbamate, also known by synonyms such as N-Cbz-2,2-diethoxyethylamine and N-benzyloxycarbonylaminoacetaldehyde diethyl acetal (B89532), belongs to the carbamate class of organic compounds. lookchem.com Carbamates are characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom. In this specific molecule, the nitrogen atom is part of the original aminoacetaldehyde diethyl acetal moiety, and the oxygen is linked to a benzyl group.
The structural framework of this compound can be broken down into three key components:
The Benzyloxycarbonyl (Cbz) group: This consists of a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) group) linked to a carbonyloxy group. This part of the molecule is responsible for the protective function.
The Carbamate linker: The -O-C(=O)-N- functional group that connects the benzyl portion to the ethylamine (B1201723) derivative.
The 2,2-diethoxyethyl group: This is an acetal, specifically the diethyl acetal of aminoacetaldehyde. The acetal group is itself a protecting group for an aldehyde functionality.
This combination of a protected amine (as a carbamate) and a protected aldehyde (as an acetal) in a single molecule makes it a bifunctional building block with significant synthetic potential.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 60085-61-2 jk-sci.com |
| Molecular Formula | C14H21NO4 lookchem.com |
| Molecular Weight | 267.32 g/mol |
| Synonyms | (2,2-Diethoxy-ethyl)-carbamic acid benzyl ester, N-Cbz-2,2-diethoxyethylamine, N-benzyloxycarbonylaminoacetaldehyde diethyl acetal lookchem.com |
Overview of this compound as a Key Synthetic Intermediate
This compound serves as a valuable synthetic intermediate, primarily in the construction of nitrogen-containing heterocyclic compounds. mdpi.com Heterocycles are core structures in many pharmaceuticals and biologically active molecules. mdpi.commdpi.com The utility of this intermediate stems from the two protected functional groups it possesses.
The Cbz-protected amine allows for the introduction of the nitrogen atom into a target molecule, with the protecting group being removed at a later stage of the synthesis. mdpi.com Simultaneously, the diethyl acetal can be hydrolyzed under acidic conditions to reveal a reactive aldehyde group. This aldehyde can then participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as cyclizations, to build the heterocyclic ring system. nih.gov
For instance, intermediates with similar protected functionalities are used in the synthesis of complex structures like thiazoles and dihydrofurans, which are present in numerous clinically important drugs. mdpi.commdpi.com The ability to unmask a reactive aldehyde at a desired point in a synthetic sequence is a powerful tool for chemists, and this compound provides a stable and reliable way to introduce this functionality.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Boiling Point | 391.2°C at 760 mmHg lookchem.com |
| Density | 1.083 g/cm³ lookchem.com |
| Flash Point | 190.4°C lookchem.com |
| LogP | 2.70280 lookchem.com |
| Purity | ≥95% (HPLC) jk-sci.com |
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-(2,2-diethoxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-3-17-13(18-4-2)10-15-14(16)19-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQUFRCXCFAQQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)OCC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303439 | |
| Record name | Benzyl (2,2-diethoxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60085-61-2 | |
| Record name | 60085-61-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl (2,2-diethoxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzyl 2,2 Diethoxyethylcarbamate
General Strategies for Benzyloxycarbonyl (Cbz) Amine Protection Relevant to Carbamate (B1207046) Synthesis
Application of Basic Conditions (e.g., Triethylamine (B128534), Pyridine, Sodium Bicarbonate) in Cbz Protection
The introduction of the Cbz protecting group onto an amine, such as 2,2-diethoxyethylamine (B48651), is commonly carried out using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. numberanalytics.comchegg.com The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is liberated during the reaction. total-synthesis.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, leading to a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the Cbz-protected amine. numberanalytics.comchegg.com
Commonly employed bases for this transformation include tertiary amines like triethylamine and pyridine, as well as inorganic bases such as sodium bicarbonate. numberanalytics.comnumberanalytics.com The choice of base can influence the reaction rate and minimize the occurrence of side reactions. numberanalytics.com For sensitive or complex substrates, milder bases like N,N-diisopropylethylamine are often preferred to prevent undesired outcomes. numberanalytics.com While the traditional Schotten-Baumann conditions utilize a carbonate base, organic bases are frequently used in solvents like dichloromethane (B109758) or ether-based media. total-synthesis.com
Table 1: Comparison of Bases in Cbz Protection
| Base | Type | Common Applications | Considerations |
| Triethylamine | Tertiary Amine | General purpose base for Cbz protection. numberanalytics.com | Can sometimes lead to side reactions with sensitive substrates. |
| Pyridine | Tertiary Amine | Often used in Cbz protection, particularly in peptide synthesis. numberanalytics.comnumberanalytics.com | Can act as a nucleophilic catalyst. |
| Sodium Bicarbonate | Inorganic Base | A mild base, often used in aqueous or biphasic systems. | Slower reaction rates compared to organic bases. |
| N,N-Diisopropylethylamine | Hindered Tertiary Amine | Ideal for sensitive substrates to minimize side reactions. numberanalytics.com | Less nucleophilic than other tertiary amines. |
Investigation of Alternative Cbz Activating Reagents
While benzyl chloroformate is the traditional and most common reagent for introducing the Cbz group, several alternative reagents have been developed to address specific challenges in synthesis. numberanalytics.com These alternatives can offer advantages in terms of milder reaction conditions, improved stability, or enhanced selectivity. numberanalytics.com
For instance, N-(benzyloxycarbonyloxy)succinimide allows for Cbz protection under neutral conditions. numberanalytics.com Other alternatives include 4-nitrobenzyl chloroformate, which facilitates the removal of the Cbz group under milder conditions, and 2,2,2-trichloroethyl chloroformate, which can provide better stability and selectivity. numberanalytics.com For substrates that are sensitive to acidic conditions, the isonicotinyloxycarbonyl (iNoc) group, a structural analog of Cbz, offers high stability towards acids while still allowing for mild reductive cleavage. iris-biotech.de Another approach involves the use of 2-benzyloxypyridine in conjunction with methyl triflate, which generates the active benzylating agent in situ under neutral conditions, making it suitable for acid- and base-sensitive substrates. nih.gov
Table 3: Alternative Cbz Activating Reagents
| Reagent | Advantage |
| N-(Benzyloxycarbonyloxy)succinimide | Allows for Cbz protection under neutral conditions. numberanalytics.com |
| 4-Nitrobenzyl Chloroformate | Facilitates milder Cbz group removal. numberanalytics.com |
| 2,2,2-Trichloroethyl Chloroformate | Offers improved stability and selectivity. numberanalytics.com |
| Isonicotinyloxycarbonyl (iNoc) Reagents | High stability to acidic conditions. iris-biotech.de |
| 2-Benzyloxypyridine / Methyl Triflate | In situ generation of the activating agent under neutral conditions. nih.gov |
Scale-Up Production Considerations and Industrial Synthesis Approaches for Related Carbamates
The transition from laboratory-scale synthesis to industrial production of carbamates presents a unique set of challenges and considerations. A successful scale-up requires a multidisciplinary team including chemists, chemical engineers, and safety experts to ensure a safe, efficient, and economically viable process. labmanager.com
Key factors to consider during scale-up include reaction time, which may need to be adjusted, and the management of reaction pressure and viscosity changes with larger volumes. labmanager.com The choice of raw materials is also critical, with considerations for supplier distance to reduce carbon footprint and potential performance differences between bio-renewable and synthetic sources. labmanager.com For the industrial production of some carbamates, such as ammonium (B1175870) carbamate (an intermediate in urea (B33335) production), specialized processes like reacting ammonia (B1221849) and carbon dioxide in a fluidized bed have been developed to allow for continuous operation and control over particle size. google.com
The synthesis of carbamates on an industrial scale often seeks to avoid hazardous reagents like phosgene. researchgate.net More sustainable methods are being explored, such as the direct synthesis from Boc-protected amines using a base like tert-butoxide lithium, which eliminates the need for toxic reagents and metal catalysts. rsc.org The scale-up of such a reaction to the gram level has been demonstrated to maintain high yields. rsc.org For the production of polyurethanes, which contain multiple carbamate groups, the reaction of an alcohol with an isocyanate is a common industrial method. wikipedia.org
Reactivity and Deprotection Strategies of the Benzyloxycarbonyl Cbz Moiety Within Benzyl 2,2 Diethoxyethylcarbamate
Catalytic Hydrogenolysis for Cbz Group Removal
Catalytic hydrogenolysis is the most common and generally mildest method for the deprotection of the Cbz group. wikipedia.org This technique involves the cleavage of the carbon-oxygen bond in the benzyl (B1604629) portion of the carbamate (B1207046) using hydrogen gas in the presence of a metal catalyst. total-synthesis.com
The deprotection of the Cbz group via hydrogenolysis proceeds through a two-step mechanism. taylorfrancis.com The initial step is the catalytic hydrogenolysis of the benzyloxy group of Benzyl 2,2-diethoxyethylcarbamate. This reaction involves the substrate and hydrogen adsorbing onto the active sites of the metal catalyst, leading to the cleavage of the O-benzyl bond to form toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.comacsgcipr.org This carbamic acid intermediate then spontaneously decomposes to release the free 2,2-diethoxyethylamine (B48651) and carbon dioxide. taylorfrancis.com
A variety of palladium-based catalysts are typically employed for this transformation, with palladium on activated carbon (Pd/C) being the most common. wikipedia.org Other catalytic systems can also be utilized, and their efficiency can vary depending on the substrate and reaction conditions. An active Pd/C catalyst can also be prepared in situ from palladium(II) acetate (B1210297) and charcoal in a solvent like methanol (B129727). organic-chemistry.org
Table 1: Common Catalytic Systems for Cbz Deprotection by Hydrogenolysis
| Catalyst | Typical Loading | Solvent | Conditions |
|---|---|---|---|
| 10% Pd/C | 1-10 mol% | Methanol, Ethanol, Ethyl Acetate | H₂ (1 atm), Room Temperature |
| 5% Pd/C | 1-10 mol% | Methanol, Ethanol | H₂ (1 atm), Room Temperature |
| Palladium Black | 1-10 mol% | Alcohols | H₂ (1 atm or higher), Room Temperature |
An alternative to using hydrogen gas directly is catalytic transfer hydrogenolysis (CTH). acsgcipr.org This method utilizes a hydrogen donor molecule in the presence of a catalyst, which can be more convenient and avoid the need to handle flammable hydrogen gas. acsgcipr.orgiiserpune.ac.in Various hydrogen donors have been shown to be effective for the removal of the Cbz group.
Common hydrogen transfer sources include ammonium (B1175870) formate (B1220265), triethylsilane, and 1,4-cyclohexadiene (B1204751). acsgcipr.orgorganic-chemistry.orgresearchgate.net For instance, the combination of palladium on charcoal with ammonium formate in a micellar medium has been reported as a highly efficient system for Cbz deprotection. researchgate.net Similarly, triethylsilane in the presence of Pd/C can generate molecular hydrogen in situ, leading to rapid and efficient deprotection under mild, neutral conditions. organic-chemistry.org 1,4-cyclohexadiene is another effective hydrogen donor, though it can produce benzene (B151609) as a byproduct. acsgcipr.org
Table 2: Examples of Hydrogen Transfer Sources for Cbz Deprotection
| Hydrogen Source | Catalyst | Typical Conditions |
|---|---|---|
| Ammonium Formate (HCONH₄) | Pd/C | Micellar medium (e.g., TPGS-750-M in water) researchgate.net |
| 1,4-Cyclohexadiene | Pd/C or Palladium Black | Alcoholic solvent, Room Temperature acsgcipr.org |
Acid-Mediated Cleavage of the Cbz Group
While the Cbz group is generally stable to mild acidic and basic conditions, it can be removed under strong acidic conditions. total-synthesis.comresearchgate.net This method provides an alternative when the molecule contains functional groups that are sensitive to catalytic hydrogenation, such as alkenes or alkynes.
Strong acids, such as hydrogen bromide (HBr) in acetic acid (HOAc), are commonly used to cleave the Cbz group. wikipedia.org The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by nucleophilic attack by the bromide ion on the benzylic carbon (an SN2-type reaction). total-synthesis.com This cleavage releases the benzyl bromide, and the resulting carbamic acid readily decarboxylates to yield the protonated amine. total-synthesis.com Other strong Lewis acids can also be employed for this purpose. wikipedia.org For example, aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups, offering good functional group tolerance. organic-chemistry.org
Transition Metal Catalysis in Cbz Deprotection (e.g., Ni(0), Pd(0))
Beyond catalytic hydrogenolysis, other transition metal-catalyzed reactions can effect the removal of the Cbz group. total-synthesis.com These methods can offer different chemoselectivity compared to hydrogenolysis or acid cleavage.
Palladium(0) complexes, similar to those used in hydrogenolysis but under different conditions, can be utilized. total-synthesis.com More distinctively, nickel-based systems have emerged as effective reagents for Cbz deprotection. A protocol using nickel boride, generated in situ from nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and sodium borohydride (B1222165) (NaBH₄) in methanol at room temperature, has been developed for the chemoselective deprotection of Cbz-protected amines. researchgate.net This system is reported to be rapid and tolerate various functional groups like chloro, bromo, and ester moieties. researchgate.net The reaction is believed to proceed via a hydrogenolysis-type mechanism. researchgate.net This method could be applied to this compound, likely preserving the diethoxyethyl group under its mild, non-acidic conditions.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Toluene |
| Carbon dioxide |
| 2,2-diethoxyethylamine |
| Palladium on activated carbon (Pd/C) |
| Palladium(II) acetate |
| Methanol |
| Palladium Black |
| Ammonium formate |
| Triethylsilane |
| 1,4-cyclohexadiene |
| Benzene |
| Hydrogen bromide (HBr) |
| Acetic acid (HOAc) |
| Benzyl bromide |
| Aluminum chloride (AlCl₃) |
| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) |
| Nickel(II) chloride hexahydrate |
| Sodium borohydride |
Applications of Benzyl 2,2 Diethoxyethylcarbamate in Complex Organic Synthesis
Role as a Precursor in Medicinal Chemistry for Active Pharmaceutical Ingredients (APIs)
In the realm of medicinal chemistry, the synthesis of novel and effective active pharmaceutical ingredients often relies on the use of specialized starting materials that can be elaborated into complex drug molecules. Benzyl (B1604629) 2,2-diethoxyethylcarbamate plays a significant, albeit sometimes indirect, role as an intermediate in the preparation of certain classes of APIs.
In these syntheses, an aminoacetaldehyde equivalent is required to introduce a specific side chain onto the core structure. The amino group of this reagent needs to be protected to prevent unwanted side reactions. The N-benzyl group is one such protecting group employed in a documented synthesis of a key intermediate for Dolutegravir chemrxiv.org. Given that the carboxybenzyl (Cbz) group is a widely used and versatile amine protecting group, it is highly plausible that Benzyl 2,2-diethoxyethylcarbamate could serve as a direct precursor in similar synthetic routes. The Cbz group offers the advantage of being removable under mild hydrogenolysis conditions, which are often compatible with a wide range of other functional groups present in complex drug molecules.
The general synthetic approach would involve the reaction of the N-Cbz protected aminoacetaldehyde diethyl acetal (B89532) with a suitable electrophilic partner to form a key carbon-carbon or carbon-nitrogen bond. Following the construction of the core structure, the Cbz group would be removed to liberate the free amine, which could then be further functionalized or may be an integral part of the final API structure. The acetal group serves to mask the aldehyde functionality, which could otherwise be reactive under the conditions used for the initial coupling and deprotection steps.
Table 1: Comparison of Protecting Groups in the Synthesis of HIV-Integrase Inhibitor Intermediates
| Protecting Group | Structure | Removal Conditions | Relevance to this compound |
|---|---|---|---|
| Benzyl (Bn) | -CH₂Ph | Hydrogenolysis (H₂, Pd/C), Strong Acid | Analogous protecting group used in documented synthesis of Dolutegravir intermediate chemrxiv.org. |
Contributions to Peptide and Peptidomimetic Chemistry through Cbz Group Functionality
The carboxybenzyl (Cbz or Z) group is a cornerstone of peptide chemistry, serving as one of the most classical and reliable protecting groups for amines. The presence of the Cbz group in this compound makes it a valuable reagent in the synthesis of peptides and, more significantly, in the construction of peptidomimetics.
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability towards enzymatic degradation and better oral bioavailability. The unique feature of this compound is the combination of the Cbz-protected amine with a masked aldehyde. This allows for the introduction of a reactive carbonyl group into a peptide or peptidomimetic backbone under controlled conditions.
The Cbz group provides robust protection for the amine functionality during peptide coupling reactions, which are typically carried out using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Once the desired peptide sequence is assembled, the Cbz group can be cleanly removed by catalytic hydrogenolysis, a method that is orthogonal to many other protecting groups used in peptide synthesis.
The latent aldehyde in the form of the diethyl acetal can be unmasked by treatment with mild acid. This revealed aldehyde can then be used for a variety of chemical transformations to create non-natural peptide-like structures. For instance, the aldehyde can undergo reductive amination to form a new carbon-nitrogen bond, or it can be used in olefination reactions to introduce carbon-carbon double bonds. Furthermore, the aldehyde can participate in cyclization reactions, such as the Pictet-Spengler reaction, to form constrained heterocyclic scaffolds that can mimic the secondary structures of peptides, like β-turns. In a reported study, N-Cbz-aminoacetaldehyde dimethyl acetal, a closely related compound, was used in a Pictet-Spengler reaction with L-tryptophan methyl ester to generate a tetrahydro-β-carboline structure, a key component of a peptidomimetic researchgate.net.
Table 2: Applications of the Functional Groups of this compound in Peptidomimetic Chemistry
| Functional Group | Application | Potential Transformations |
|---|---|---|
| Carboxybenzyl (Cbz) Protected Amine | Amine protection during peptide synthesis. | Standard peptide coupling reactions. |
| Diethyl Acetal (Masked Aldehyde) | Introduction of a latent electrophilic carbonyl group. | Acid-catalyzed deprotection to reveal the aldehyde. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Benzyl 2,2-diethoxyethylcarbamate, and how do reaction conditions influence yield?
- The compound can be synthesized via carbamate formation using benzyl chloroformate and ethoxy-containing precursors. A common approach involves reacting 2,2-diethoxyethylamine with benzyl chloroformate under controlled pH (e.g., pH 8–9) in anhydrous solvents like dichloromethane . Yields depend on temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 amine-to-chloroformate). Purification typically employs column chromatography with ethyl acetate/hexane gradients.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Avoid skin/eye contact due to potential irritation . Waste must be segregated into halogenated solvent containers and disposed of via certified chemical waste services. Static electricity risks during handling necessitate grounding equipment .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical methods include:
- GC-MS : To assess purity (>98% typical) and detect volatile impurities .
- NMR (¹H/¹³C) : Confirms ethoxy group integration (δ 1.2–1.4 ppm for -OCH₂CH₃) and carbamate linkage (δ 4.1–4.3 ppm for -NHCOO-) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) validate functional groups .
Advanced Research Questions
Q. What mechanistic insights explain the role of the carbamate group in stabilizing intermediates during synthesis?
- The carbamate acts as a protecting group for amines, preventing undesired nucleophilic reactions. Its electron-withdrawing nature stabilizes transition states in subsequent alkylation or acylation steps. Studies on analogs show that carbamate stability under acidic conditions (pH < 3) is critical for selective deprotection .
Q. How do structural modifications (e.g., ethoxy vs. longer alkoxy chains) impact the compound’s reactivity in bioconjugation applications?
- Ethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to bulkier alkoxy chains, improving reaction kinetics in coupling reactions. For example, ethoxy derivatives exhibit 20–30% faster conjugation rates with thiol-containing biomolecules than propoxy analogs .
Q. What strategies resolve contradictions in reported reaction yields for ethoxy-derived carbamates?
- Discrepancies often arise from solvent purity or trace moisture. A 2025 study demonstrated that pre-drying solvents over molecular sieves and using inert atmospheres (N₂/Ar) increased yields from 65% to 85% in analogous syntheses . Systematic DOE (Design of Experiments) can identify critical factors like stirring rate and reagent addition order.
Methodological Recommendations
- Controlled Experiments : Use DOE to optimize reaction parameters and minimize variability .
- Analytical Cross-Validation : Combine NMR, IR, and LC-MS to confirm structural assignments .
- Safety Compliance : Follow GHS guidelines for labeling and emergency protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
